molecular formula C17H25ClN2O2S B6499306 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 952983-89-0

3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6499306
CAS No.: 952983-89-0
M. Wt: 356.9 g/mol
InChI Key: KARFWWNQLHERQV-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a benzene ring, a sulfonamide group, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the benzene sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide: Lacks the chloro group, which may affect its biological activity.

    3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group, which may alter its chemical properties.

Uniqueness

The presence of the chloro group and the sulfonamide moiety in 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide makes it unique compared to similar compounds

Properties

IUPAC Name

3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S/c18-15-4-3-7-17(12-15)23(21,22)19-13-14-8-10-20(11-9-14)16-5-1-2-6-16/h3-4,7,12,14,16,19H,1-2,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARFWWNQLHERQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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